molecular formula C16H18O8 B015296 4-Methylumbelliferyl beta-D-mannopyranoside CAS No. 67909-30-2

4-Methylumbelliferyl beta-D-mannopyranoside

Cat. No.: B015296
CAS No.: 67909-30-2
M. Wt: 338.31 g/mol
InChI Key: YUDPTGPSBJVHCN-NZBFACKJSA-N
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Description

4-Methylumbelliferyl beta-D-mannopyranoside is a fluorogenic substrate commonly used in biochemical assays. It is a derivative of 4-methylumbelliferone, a compound known for its fluorescent properties. This compound is particularly useful in the study of enzyme activities, especially beta-mannosidase, due to its ability to release a fluorescent product upon enzymatic cleavage .

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl beta-D-mannopyranoside, also known as Man-b-4MU, is the enzyme β-mannosidase . This enzyme plays a crucial role in the degradation of N-linked glycoproteins and glycolipids .

Mode of Action

Man-b-4MU acts as a fluorogenic substrate for β-mannosidase . When β-mannosidase acts on Man-b-4MU, it cleaves the glycosidic bond, releasing a fluorescent molecule, 4-methylumbelliferone . This fluorescence can be detected and quantified, providing a measure of β-mannosidase activity .

Biochemical Pathways

The action of Man-b-4MU is involved in the broader context of glycan catabolism . β-mannosidase, the enzyme that acts on Man-b-4MU, is responsible for cleaving mannose residues in glycoproteins and glycolipids . The release of 4-methylumbelliferone upon cleavage by β-mannosidase can be used to monitor the activity of this enzyme and, by extension, the progress of these catabolic pathways .

Pharmacokinetics

It is known that the compound is soluble in pyridine , which may influence its absorption and distribution

Result of Action

The cleavage of Man-b-4MU by β-mannosidase results in the release of the fluorescent molecule 4-methylumbelliferone . This fluorescence can be detected and quantified, providing a direct measure of β-mannosidase activity . This can be particularly useful in the study of conditions related to deficiencies or overactivity of β-mannosidase .

Action Environment

It is known that the assays involving man-b-4mu and β-mannosidase are typically performed at ph 70 , indicating that pH could be a significant environmental factor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl beta-D-mannopyranoside typically involves the glycosylation of 4-methylumbelliferone with a mannopyranosyl donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The reaction conditions usually require an anhydrous environment and a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and purity. The process includes the purification of the product through techniques such as recrystallization or chromatography to achieve a high level of purity (≥98%) .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl beta-D-mannopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-mannosidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent .

Common Reagents and Conditions

Major Products

The major product formed from the enzymatic hydrolysis of this compound is 4-methylumbelliferone, which exhibits strong fluorescence under UV light .

Scientific Research Applications

Comparison with Similar Compounds

4-Methylumbelliferyl beta-D-mannopyranoside is unique due to its specific interaction with beta-mannosidase. Similar compounds include:

These compounds share the common feature of releasing 4-methylumbelliferone upon enzymatic cleavage, making them valuable tools in various biochemical assays .

Properties

IUPAC Name

4-methyl-7-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDPTGPSBJVHCN-NZBFACKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020649
Record name 4-Methylumbelliferyl beta-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67909-30-2
Record name 4-Methylumbelliferyl-beta-D-mannopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067909302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylumbelliferyl beta-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Methylumbelliferyl beta-D-mannopyranoside in studying β-D-mannosidase?

A: this compound serves as a synthetic substrate for β-D-mannosidase. [, , , , ] Upon enzymatic cleavage by β-D-mannosidase, the compound releases 4-methylumbelliferone, a fluorescent product. This allows researchers to easily quantify enzyme activity by measuring fluorescence intensity.

Q2: How does the pH level affect the activity of β-D-mannosidase?

A: Research using this compound as a substrate has shown that β-D-mannosidase exhibits different pH optima depending on its tissue source and subcellular localization. For instance, lysosomal β-D-mannosidase from goat kidney displays a sharp pH optimum at 5.5. [] In contrast, the enzyme in both normal adult and mutant goat liver shows activity over a broader pH range (4.5-8.0), suggesting the presence of both lysosomal and non-lysosomal forms of the enzyme. []

Q3: Can this compound be used for prenatal diagnosis of β-D-mannosidase deficiency?

A: Studies indicate that this compound can be utilized for the assessment of β-D-mannosidase activity in human chorionic villi. [, ] This suggests the potential of using this substrate for prenatal diagnosis of β-D-mannosidase deficiency, which can manifest as a lysosomal storage disorder.

Q4: Beyond this compound, are there other potential inhibitors for β-D-mannosidase?

A: Research suggests that mannose derivatives like p-nitrophenyl-beta-D-thiomannopyranoside and p-aminophenyl-beta-D-thiomannopyranoside inhibit β-D-mannosidase activity. [] These compounds, particularly when immobilized, could be valuable tools for purifying β-D-mannosidase via affinity chromatography.

Q5: How does the activity of β-D-mannosidase change during fetal development?

A: Studies using this compound as a substrate reveal that total hepatic β-D-mannosidase activity in goats increases as gestation progresses, reaching adult levels in the last 90 days. [] This rise is primarily attributed to the elevated activity of the non-lysosomal isoenzyme. Interestingly, the lysosomal β-D-mannosidase exists as multiple isoenzymes, demonstrating both genetic and developmental distinctions from its non-lysosomal counterpart. []

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